sftx-3.3
Description
Properties
Molecular Formula |
C12H29N7O |
|---|---|
Molecular Weight |
287.41 g/mol |
IUPAC Name |
(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H29N7O/c13-5-2-6-17-7-3-9-18-11(20)10(14)4-1-8-19-12(15)16/h10,17H,1-9,13-14H2,(H,18,20)(H4,15,16,19)/t10-/m0/s1 |
InChI Key |
CHIHEOCAOMXRKN-JTQLQIEISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCCCNCCCN)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NCCCNCCCN)N)CN=C(N)N |
Synonyms |
polyamine sFTX-3.3 sFTX 3.3 sFTX-3.3 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Functionalization
The synthesis of this compound predominantly employs 2-chlorotrityl chloride polystyrene resin as the solid support. This resin enables selective attachment of polyamine precursors through primary amine groups while allowing orthogonal protection of secondary amines. Key steps include:
-
Resin activation : Swelling in dichloromethane (DCM) followed by coupling with N-(3-aminopropyl)-1,3-diaminopropane under inert conditions.
-
Primary amine protection : Introduction of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group via reaction with 2-acetyldimedone, ensuring selective masking of primary amines.
Sequential Coupling and Deprotection
The polyamine backbone is constructed through iterative coupling and deprotection:
-
Boc protection : Tertiary amines are capped with tert-butyloxycarbonyl (Boc) groups using Boc₂O in the presence of diisopropylethylamine (DIPEA).
-
Dde removal : Hydrazine (2% in DMF) selectively cleaves the Dde group, exposing the primary amine for subsequent acylation.
-
Acylation : Fmoc-L-Arg(Pmc)-OH is coupled using HBTU/HOBt activation, followed by Fmoc deprotection with piperidine.
Cleavage and Isolation
Final cleavage from the resin is achieved using trifluoroacetic acid (TFA) containing triisopropylsilane (TIPS) and water (95:2.5:2.5 v/v). Crude this compound is precipitated in cold diethyl ether and purified via reverse-phase HPLC (C8 column, 0.06% TFA/acetonitrile gradient).
Table 1: Solid-Phase Synthesis Parameters for this compound
Solution-Phase Synthesis: Alternative Routes
Polyamine Backbone Assembly
In solution-phase approaches, symmetrical polyamines (e.g., spermine) are functionalized through stepwise alkylation and acylation. Key modifications include:
Challenges and Mitigation
-
Side reactions : Over-alkylation is minimized by using stoichiometric alkyl halides and low temperatures (0–4°C).
-
Purification : Silica gel chromatography (eluent: CHCl₃/MeOH/NH₄OH 7:2:1) yields this compound with 75–85% purity.
Combinatorial Approaches for Structural Optimization
Library Design and Screening
A combinatorial library of this compound analogs was generated using split-pool synthesis on Tentagel resin. Key variables included:
Table 2: Lead Compounds from Combinatorial Screening
Structure-Activity Relationship (SAR) Insights
-
Amide vs. amine : The carbonyl group in this compound reduces P-type channel affinity compared to FTX-3.3 (IC₅₀: 0.24 mM vs. 55 pM).
-
Arginine substitution : Enhances solubility but increases off-target sodium channel activity.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (Kromasil C8, 10–50% acetonitrile/0.06% TFA) achieves baseline separation of this compound from deamidated byproducts.
Table 3: Analytical Specifications for this compound
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% (HPLC) | UV 220 nm |
| Residual solvents | TFA <0.1%, DMF <500 ppm | GC-MS |
| Water content | ≤5% (w/w) | Karl Fischer |
| Data compiled from |
Industrial-Scale Production Considerations
Process Intensification
Chemical Reactions Analysis
a) Interaction with Calcium Channels
sFTX-3.3 binds to voltage-gated calcium channels via electrostatic interactions between its polyamine backbone and channel pore residues. The reaction kinetics are governed by:
b) pH-Dependent Reactivity
The protonation state of this compound’s amine groups modulates its inhibitory effects. At physiological pH (~7.4), tertiary amines remain unprotonated, enhancing membrane permeability .
c) Redox Interactions
This compound reduces oxidative stress in neuronal cells by scavenging superoxide radicals:
a) Calcium Channel Inhibition
| Channel Type | IC₅₀ (mM) | Mechanism |
|---|---|---|
| P-type | 0.24 | Blocks pore via polyamine coordination |
| N-type | 0.70 | Competes with endogenous polyamines |
b) Neuroprotective Effects
This compound reduces NMDA-induced excitotoxicity by 60% and AMPA/kainate-induced cell death by 45% in hippocampal neurons .
Comparative Analysis
Experimental Findings
Scientific Research Applications
Neuroscience Studies
sFTX-3.3 has been primarily utilized in neuroscience to investigate calcium signaling in neurons. Its ability to selectively block P-type calcium channels allows researchers to study the role of these channels in neurotransmitter release and synaptic transmission.
Case Study: Calcium Channel Blockade
Research demonstrated that this compound effectively inhibits P-type calcium currents in Xenopus oocytes, showcasing its potential for dissecting the contributions of different calcium channels in neuronal excitability and synaptic plasticity .
Pharmacological Research
The compound is instrumental in pharmacological studies aimed at developing new therapeutic agents targeting calcium channels. By understanding how this compound interacts with these channels, scientists can design more effective drugs for conditions related to calcium channel dysfunction, such as epilepsy and chronic pain.
Case Study: Drug Development
Studies have shown that this compound can serve as a lead compound for creating novel calcium channel blockers that may have fewer side effects compared to existing medications .
Toxicology and Venom Research
This compound is also used to explore the mechanisms of action of spider venoms and their potential applications in medicine. The study of this toxin can provide insights into how natural toxins can be harnessed for therapeutic purposes.
Case Study: Venom Mechanisms
Investigations into the molecular structure and function of this compound have revealed critical interactions with calcium channels that could inform the development of new analgesics or anesthetics derived from venom components .
Comparative Efficacy
The following table summarizes the efficacy of this compound against various calcium channel types:
| Calcium Channel Type | IC50 (mM) | Notes |
|---|---|---|
| P-type | ~0.24 | Strong inhibition observed |
| N-type | ~0.7 | Moderate inhibition |
| L-type | ~0.7 | Moderate inhibition |
This data indicates that this compound is particularly effective against P-type calcium channels, which are crucial for neurotransmitter release at synapses.
Mechanism of Action
sFTX-3.3 exerts its effects by binding to and inhibiting P-type and N-type calcium channels. This inhibition reduces the influx of calcium ions into cells, which in turn affects various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets of this compound include the alpha subunits of the calcium channels, and the pathways involved are primarily related to calcium signaling .
Comparison with Similar Compounds
Table 1: Comparative Efficacy of FTX-3.3 and this compound
Other Calcium Channel Antagonists
ω-Agatoxin KT (P/Q-Type Blocker)
ω-Agatoxin KT, a peptide toxin, selectively inhibits P/Q-type channels with ~70% efficacy in rat hippocampal neurons .
ω-Conotoxin GVIA (N-Type Blocker)
This conotoxin blocks N-type channels with ~30% efficacy in heterotopic neurons, comparable to this compound’s partial inhibition . However, ω-conotoxin GVIA lacks activity against P-type or sodium channels .
Nifedipine (L-Type Blocker)
Nifedipine, a dihydropyridine, blocks ~70% of L-type calcium currents in hippocampal neurons .
Table 2: Cross-Channel Selectivity of Calcium Antagonists
| Compound | P-Type | N-Type | L-Type | Sodium Channels |
|---|---|---|---|---|
| This compound | Yes | Yes | Partial | Yes |
| FTX-3.3 | Yes | Yes | Yes | No |
| ω-Agatoxin KT | Yes | No | No | No |
| ω-Conotoxin GVIA | No | Yes | No | No |
| Nifedipine | No | No | Yes | No |
Mechanistic Insights and Research Findings
The amide group in this compound reduces its calcium channel affinity and introduces off-target sodium channel activity, likely due to altered electrostatic interactions with channel pore residues . Voltage-clamp studies in Purkinje neurons demonstrate that this compound’s inhibition of calcium currents is voltage-dependent, with reduced efficacy at depolarized membrane potentials . In contrast, FTX-3.3 maintains consistent blockade across voltages, underscoring its structural advantage for P-type channel specificity .
Q & A
Q. What is the molecular mechanism of sFTX-3.3, and how can its calcium channel antagonism be experimentally validated?
this compound inhibits P-type and N-type calcium channels with IC50 values of 0.24 mM and 0.70 mM, respectively . To validate these effects:
- Use in vitro electrophysiological assays (e.g., patch-clamp recordings) on isolated neuronal cells.
- Compare dose-response curves with control compounds (e.g., ω-agatoxin for P-type channels).
- Validate purity via HPLC and mass spectrometry to ensure biological activity correlates with chemical integrity .
Q. How should researchers design experiments to test this compound’s specificity across calcium channel subtypes?
- Hypothesis-driven approach : Formulate whether this compound selectively targets P/N-type channels over L- or T-type variants.
- Methodology :
- Use heterologous expression systems (e.g., HEK293 cells transfected with specific channel subtypes).
- Include positive/negative controls (e.g., nifedipine for L-type channels).
- Apply statistical power analysis to determine sample size .
- Data collection : Record current amplitudes pre/post compound application.
Q. What are the best practices for handling contradictory data in this compound efficacy studies?
- Root-cause analysis : Check for batch-to-batch variability in compound synthesis or differences in cell line viability.
- Replication : Repeat experiments across independent labs using standardized protocols .
- Statistical reconciliation : Apply mixed-effects models to account for variability in experimental conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s reported IC50 values across studies?
- Meta-analysis : Compile data from multiple studies (e.g., via systematic reviews) to identify trends or outliers.
- Methodological audit : Compare assay conditions (e.g., temperature, buffer composition) that may alter channel kinetics .
- Cross-validation : Use orthogonal methods (e.g., fluorescence-based calcium imaging) to confirm electrophysiological findings .
Q. What strategies are effective for studying this compound’s synergistic effects with other neuroactive compounds?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism/antagonism.
- Experimental design :
| Parameter | Example |
|---|---|
| Concentrations | This compound (0.1–1 mM) + ω-conotoxin (10–100 nM) |
| Assay | Dual-channel patch-clamp or calcium flux assays |
| Controls | Single-agent and vehicle groups |
- Data interpretation : Apply isobolograms to visualize interactions .
Q. How can computational modeling enhance the study of this compound’s binding kinetics?
- Molecular docking : Simulate this compound’s interaction with calcium channel α-subunits (e.g., Cav2.1 for P-type).
- Kinetic modeling : Use software like NEURON to predict on/off rates and steady-state block .
- Validation : Compare in silico predictions with experimental IC50 shifts under varying voltage protocols .
Methodological and Ethical Considerations
Q. What protocols ensure data integrity in this compound research?
- Blinding : Assign compound labels randomly to avoid observer bias.
- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework.
- Data transparency : Share raw electrophysiological traces and purity certificates in supplementary materials .
Q. How should researchers address ethical concerns in animal studies involving this compound?
- Follow ARRIVE guidelines for reporting in vivo experiments.
- Minimize sample size via power analysis while maintaining statistical rigor.
- Include ethical approval identifiers in publications (e.g., Institutional Animal Care and Use Committee protocols) .
Tables for Experimental Reference
Table 1 : Key Parameters for this compound Assays
| Parameter | P-type Channels | N-type Channels |
|---|---|---|
| IC50 | 0.24 mM | 0.70 mM |
| Assay Type | Patch-clamp | Calcium imaging |
| Control Compound | ω-agatoxin | ω-conotoxin GVIA |
Table 2 : Common Pitfalls in this compound Studies
| Issue | Solution |
|---|---|
| Batch variability | Use NMR/HPLC to verify purity |
| Low signal-to-noise | Optimize cell density and recording conditions |
| Contradictory IC50 | Standardize buffer pH and temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
